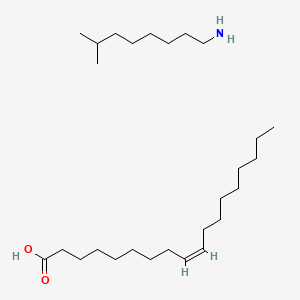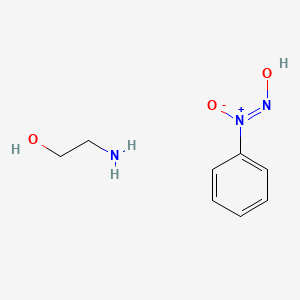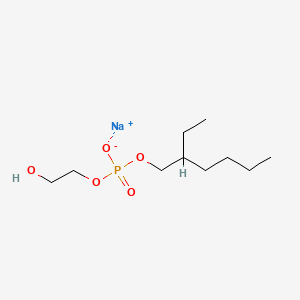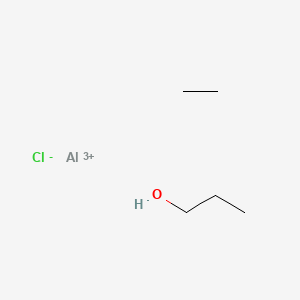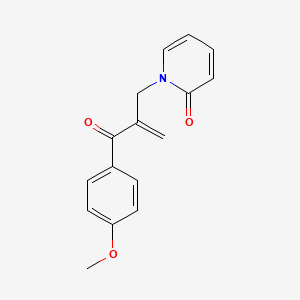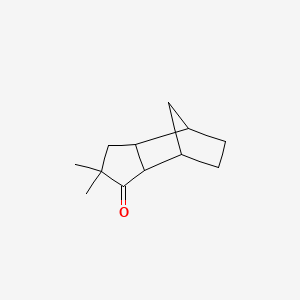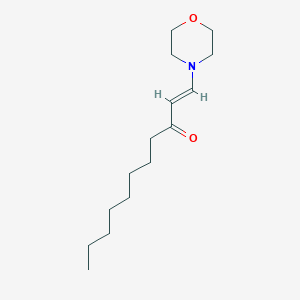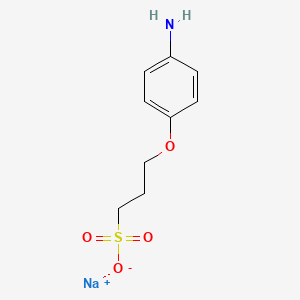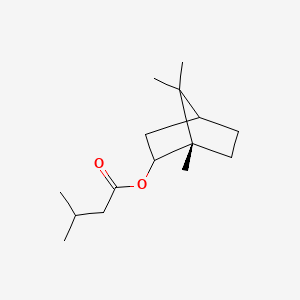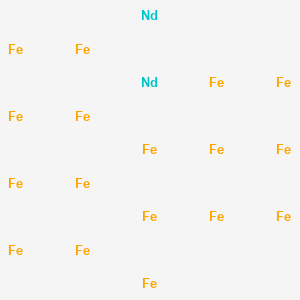
Einecs 235-054-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of iron compound with neodymium (17:2) involves specific synthetic routes and reaction conditions. One common method includes the high-temperature reaction of iron and neodymium in a controlled environment. The reaction typically occurs at temperatures around 1210°C, ensuring the formation of the desired compound . Industrial production methods may involve similar high-temperature processes, often in specialized furnaces designed to handle the reactive nature of the elements involved.
Analyse Des Réactions Chimiques
Iron compound with neodymium (17:2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For instance, oxidation reactions with oxygen can lead to the formation of oxides, while reduction reactions with hydrogen can produce metallic iron and neodymium. Substitution reactions may involve halogens, resulting in the formation of halide compounds. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Iron compound with neodymium (17:2) has numerous scientific research applications. In chemistry, it is used as a catalyst in various reactions, enhancing reaction rates and selectivity. In biology, this compound is studied for its potential role in magnetic resonance imaging (MRI) as a contrast agent. In medicine, it is explored for its potential therapeutic applications, including targeted drug delivery systems. Industrially, iron compound with neodymium (17:2) is utilized in the production of high-strength magnets, which are essential components in various electronic devices and machinery .
Mécanisme D'action
The mechanism of action of iron compound with neodymium (17:2) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the breaking and forming of chemical bonds, thereby accelerating reactions. In MRI, the compound enhances the contrast of images by interacting with magnetic fields, improving the visibility of internal structures. In therapeutic applications, the compound’s magnetic properties enable targeted delivery of drugs to specific sites within the body, minimizing side effects and improving treatment efficacy .
Comparaison Avec Des Composés Similaires
Iron compound with neodymium (17:2) can be compared with other similar compounds, such as iron compound with neodymium (17:3) and iron compound with neodymium (16:2). While these compounds share some similarities in their chemical composition and properties, iron compound with neodymium (17:2) is unique in its specific ratio of iron to neodymium, which imparts distinct magnetic and catalytic properties. This uniqueness makes it particularly valuable in applications requiring high-strength magnets and efficient catalysts .
Propriétés
Numéro CAS |
12063-74-0 |
|---|---|
Formule moléculaire |
Fe17Nd2 |
Poids moléculaire |
1237.8 g/mol |
Nom IUPAC |
iron;neodymium |
InChI |
InChI=1S/17Fe.2Nd |
Clé InChI |
BJBWBYJKDGDLPD-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Nd].[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


